molecular formula C7H7ClN2S B165092 1-(2-Chlorophenyl)-2-thiourea CAS No. 5344-82-1

1-(2-Chlorophenyl)-2-thiourea

Cat. No. B165092
CAS RN: 5344-82-1
M. Wt: 186.66 g/mol
InChI Key: YZUKKTCDYSIWKJ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

1-(2-Chlorophenyl)-2-thiourea and similar compounds have been studied for their potential as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase. These compounds also show promise as sensors for detecting toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).

Urease Inhibitory Activity

A variety of thiourea derivatives, including those related to 1-(2-Chlorophenyl)-2-thiourea, have been synthesized and show significant urease inhibitory activity. This indicates potential for applications in areas where urease activity is a concern, such as certain agricultural or medical contexts (Ali et al., 2018).

Interactions with Serum Albumin

Studies have explored the interactions between thiourea derivatives and serum albumin. These interactions are crucial for understanding how these compounds might behave in biological systems, particularly regarding drug delivery and pharmacokinetics (Cui et al., 2006).

Synthesis and Characterization with Metals

There is significant interest in the synthesis and characterization of metal complexes with thiourea derivatives, including 1-(2-Chlorophenyl)-2-thiourea. These complexes have various potential applications in material science and catalysis (Ali, 2015).

Antimicrobial and Antifungal Properties

Thiourea derivatives have been studied for their antimicrobial and antifungal properties. This research is vital for developing new treatments for infections, especially in the context of rising antibiotic resistance (Hussain et al., 2020).

Antioxidant Activity

Some thiourea derivatives exhibit significant antioxidant activity, which is essential for applications in healthcare, particularly in combating oxidative stress-related diseases (Reddy et al., 2015).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

(2-chlorophenyl)thiourea
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InChI

InChI=1S/C7H7ClN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
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InChI Key

YZUKKTCDYSIWKJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)Cl
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Molecular Formula

C7H7ClN2S
Record name THIOUREA, (2-CHLOROPHENYL)-
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DSSTOX Substance ID

DTXSID4063799
Record name (2-Chlorophenyl)thiourea
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Molecular Weight

186.66 g/mol
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Physical Description

Thiourea, (2-chlorophenyl)- appears as needles or plates. Used as an herbicide. Not registered as a pesticide in the U.S. (EPA, 1998), Solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT]
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Record name N-(2-Chlorophenyl)thiourea
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Solubility

VERY SOL IN WATER; SLIGHTLY SOL IN AMMONIA, Sol in alcohol, benzene
Record name N-(2-CHLOROPHENYL)THIOUREA
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Vapor Pressure

0.00035 [mmHg]
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Product Name

1-(2-Chlorophenyl)-2-thiourea

Color/Form

NEEDLES OR PLATES

CAS RN

5344-82-1
Record name THIOUREA, (2-CHLOROPHENYL)-
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Melting Point

294.8 to 295.7 °F (EPA, 1998), 146 °C
Record name THIOUREA, (2-CHLOROPHENYL)-
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Synthesis routes and methods

Procedure details

2-Chloroaniline (23, 10.52 mL, 100 mmol) was dissolved in conc. HCl (9 mL) followed by H2O (25 mL). The mixture was heated at reflux for 30 minutes then allowed to cool to rom temperature. To this solution was added NH4SCN (7.61 g, 100 mmol) and the mixture was heated at reflux overnight. The reaction was allowed to cool to room temperature and a solid formed. The water layer was decanted off and the solid was dissolved in CH2Cl2 and the organic layer was washed in brine. The organic layer was dried over MgSO4, filtered and evaporated to give a residue, which was purified by flash silica gel chromatography.
Quantity
10.52 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
7.61 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
XT SUN, DJ ZHANG, DC FENG… - Acta Physico-Chimica …, 2012 - ingentaconnect.com
Using density functional theory calculations, we have studied the 1-(2-chlorophenyl)-2-thiourea catalyzed reaction of nitrostyrene with a typical sulfur ylide to understand the Michael …
Number of citations: 0 www.ingentaconnect.com
LF Cerruti - 1989 - vtechworks.lib.vt.edu
The performance of a Hewlett Packard Particle Beam LC/MS interface is evaluated using EPA appendix VIII and IX compounds. The behavior of these priority pollutants in the interface …
Number of citations: 1 vtechworks.lib.vt.edu
孙香婷, 张冬菊, 冯大诚, 刘成卜 - 物理化学学报, 2012
Number of citations: 1

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